molecular formula C12H13F2N3 B11744027 N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11744027
M. Wt: 237.25 g/mol
InChI Key: PPYWYSUTZBRVGS-UHFFFAOYSA-N
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Description

N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole-derived compound characterized by a 1,5-dimethyl-substituted pyrazole core and a 3,5-difluorobenzylamine moiety. This structure combines the metabolic stability of fluorine atoms with the versatility of pyrazole-based scaffolds, which are widely utilized in medicinal chemistry due to their hydrogen-bonding capacity and conformational rigidity.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H13F2N3/c1-8-3-12(16-17(8)2)15-7-9-4-10(13)6-11(14)5-9/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

PPYWYSUTZBRVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has shown promising anticancer properties. A study highlighted its effectiveness against several cancer cell lines, including OVCAR-8 and NCI-H40, with significant percent growth inhibitions (PGIs) of 86.61% and 75.99%, respectively . The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Its structural characteristics allow effective interaction with these enzymes, providing potential therapeutic avenues for inflammatory diseases.

Synthesis of Novel Polymers

Recent investigations have demonstrated the utility of this compound in synthesizing novel polymeric materials with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials that exhibit improved stability and durability under various environmental conditions .

Antioxidant Properties

Research has indicated that derivatives of this pyrazole compound possess significant antioxidant activities. These properties are attributed to their ability to scavenge free radicals, making them suitable for applications in food preservation and cosmetic formulations .

Case Study: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound was tested alongside established chemotherapeutics. Results indicated that it not only inhibited cancer cell growth but also enhanced the efficacy of standard treatments when used in combination therapies .

Cell Line Treatment Percent Growth Inhibition (%)
OVCAR-8Compound Alone86.61
NCI-H40Compound Alone75.99
HOP-92Combination67.55

Case Study: Material Development

In another study focusing on material sciences, researchers synthesized a series of polymers incorporating this compound as a functional monomer. The resulting materials displayed notable improvements in thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine with structurally related pyrazole-3-amine derivatives, based on substituent effects, physicochemical properties, and biological activity inferred from the evidence:

Compound Substituents (R1, R2) Molecular Weight (g/mol) Key Features Biological Relevance
This compound (Target) R1: 3,5-difluorobenzyl; R2: 1,5-dimethyl ~277.3 (estimated) Fluorine-enhanced lipophilicity; pyrazole core for H-bonding Potential kinase inhibitor (hypothesized)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide R1: 3,5-di-tert-butyl-4-hydroxyphenyl; R2: 4-fluorophenyl/p-tolyl 485.2479 Bulky tert-butyl groups for steric shielding; phenolic -OH for antioxidant activity Antioxidant or anti-inflammatory applications
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide R1: methylsulfonylphenyl; R2: benzodioxolyl 595.2505 Sulfonyl group for protein binding; benzodioxole for metabolic stability COX-2 inhibition (speculative)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide R1: aminosulfonylphenyl; R2: p-fluorophenyl 564.2207 Dual sulfonamide and fluorine motifs for dual-target engagement Anticancer or antimicrobial activity

Key Observations:

Fluorine Substitution: The target compound’s 3,5-difluorobenzyl group aligns with trends in –3, where fluorine atoms improve membrane permeability and metabolic stability compared to non-fluorinated analogs (e.g., tert-butyl or benzodioxole substituents) .

Pyrazole Core Modifications : Unlike carboxamide derivatives in the evidence, the target compound features a primary amine at position 3, which may enhance solubility but reduce enzymatic stability compared to carboxamides .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound can likely be synthesized via reductive amination of 1,5-dimethyl-1H-pyrazol-3-amine with 3,5-difluorobenzaldehyde, analogous to methods in –3 (e.g., acetophenone condensations) .
  • Computational Predictions: Tools like Mercury CSD () could model its crystal packing, while SHELX () and ORTEP-3 () may aid in structural refinement.
  • Gaps in Evidence: The provided materials focus on carboxamide derivatives rather than benzylamine analogs, limiting direct comparisons. Patent data () describes unrelated difluorophenyl-pyridinone compounds, underscoring the need for targeted studies on pyrazole-3-amine derivatives.

Biological Activity

N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, a derivative of the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 3 5 difluorophenyl methyl 1 5 dimethyl 1H pyrazol 3 amine\text{N 3 5 difluorophenyl methyl 1 5 dimethyl 1H pyrazol 3 amine}

This structure incorporates a difluorophenyl group that may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
7dMDA-MB-23110.0Induces apoptosis via caspase activation
7hHepG28.0Microtubule destabilization
10cA54912.5Cell cycle arrest

These compounds have been shown to induce morphological changes in cancer cells and enhance caspase-3 activity, suggesting a mechanism involving apoptosis induction .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This activity is crucial for developing treatments for inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways such as NF-kB and MAPK, which are pivotal in inflammatory responses and tumorigenesis.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, the compound promotes cell death.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of this compound revealed promising results against breast cancer cells (MDA-MB-231). The compound demonstrated an IC50 value of 10 µM and was found to significantly enhance apoptosis markers compared to controls .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples. This suggests potential therapeutic benefits for conditions characterized by excessive inflammation .

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